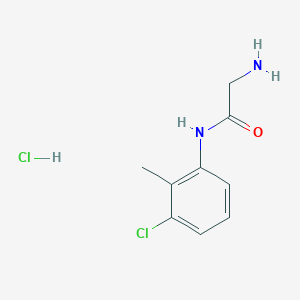

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification, and safety protocols.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C9H11ClN2O

Molecular Weight: 202.65 g/mol

IUPAC Name: 2-amino-N-(3-chloro-2-methylphenyl)acetamide

The compound features an amino group, a chloro substituent on the phenyl ring, and an acetamide functional group, which contribute to its diverse biological activities.

Chemistry

In the field of chemistry, 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as substitution and oxidation, making it a valuable building block for developing new compounds .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with significant Minimum Inhibitory Concentration (MIC) values demonstrating its antibacterial efficacy .

Additionally, it has been investigated for its role as a potassium channel inhibitor , which can be pivotal in regulating cellular excitability and neurotransmitter release .

Medicine

In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of this compound for treating diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing signaling pathways relevant to disease progression .

Agrochemicals

The compound is also utilized in the production of agrochemicals, where its biological activity can be harnessed to develop effective pesticides or herbicides .

Case Study 1: Antibacterial Activity

Objective: Assess the antibacterial effects against Klebsiella pneumoniae.

Method: MIC determination for this compound compared to structurally similar compounds.

Results: The compound exhibited an MIC of 512 µg/mL, indicating significant antibacterial activity attributed to the chloro substituent's presence.

Case Study 2: Antidepressant-Like Effects

Objective: Evaluate the antidepressant-like effects in preclinical models.

Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to behavioral tests such as the forced swimming test.

Results: Higher doses resulted in significant reductions in immobility duration, suggesting potential antidepressant properties.

Summary of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Mecanismo De Acción

The exact mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its antimicrobial and antiviral activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-N-(3-chloro-4-methylphenyl)acetamide

- 2-amino-N-(3-chloro-2-methylphenyl)benzamide

- 2-amino-N-(3-chloro-2-methylphenyl)thiophene-3-carboxamide

Uniqueness

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity compared to similar compounds .

Actividad Biológica

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride, also known by its CAS number 1052545-13-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C10H12ClN2O·HCl

- Molecular Weight : 235.11 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets related to protein synthesis inhibition. This property is particularly relevant in the context of its antimicrobial activity, where it may disrupt essential cellular processes in susceptible organisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results:

- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Properties

In addition to its antibacterial effects, preliminary studies have suggested potential antiviral properties against certain viruses, although specific data on viral strains remain limited. Further investigation is required to confirm these findings and explore the underlying mechanisms .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The study found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results were compared to standard antibiotics, showing that the compound had comparable or superior activity against certain strains .

Inhibition of Inflammatory Pathways

Another line of investigation focused on the compound's effects on inflammatory pathways. Interaction studies indicated that it may inhibit enzymes involved in these pathways, suggesting potential applications in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Antimicrobial Activity | MIC (mg/mL) | Notes |

|---|---|---|---|

| Compound A | Yes | 0.0048 | Effective against E. coli and B. subtilis |

| Compound B | Moderate | 0.0195 | Effective against C. albicans |

| This compound | Yes | 0.0195 | Promising candidate for further research |

Propiedades

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6-7(10)3-2-4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPRSUGWZQNQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.